N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

Description

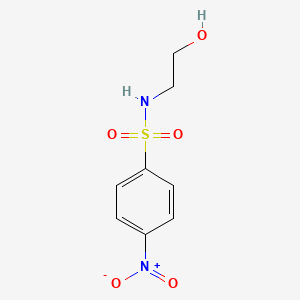

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5-9-16(14,15)8-3-1-7(2-4-8)10(12)13/h1-4,9,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXYYTBAMKTKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Primary Synthetic Approaches to N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

The most direct methods for synthesizing this compound involve the reaction of an amine with a sulfonyl chloride derivative. These approaches are often optimized for chemoselectivity and yield.

A key method for preparing 4-nitrobenzenesulfonamides is the chemoselective N-benzenesulfonylation of aliphatic amines. researchgate.net This process allows for the specific sulfonylation of an aliphatic amino group, even in the presence of other reactive functionalities. koreascience.kr One effective method employs 2-(4-nitrobenzenesulfonyl)-4,5-dichloropyridazin-3(2H)-one as a mild and selective N-benzenesulfonylating agent. researchgate.netkoreascience.kr This reagent reacts with primary aliphatic amines, such as 2-aminoethanol, to yield the corresponding this compound in good to excellent yields. researchgate.net The reaction demonstrates high chemoselectivity, preferentially targeting the aliphatic amino group over others. koreascience.kr

The efficiency of the N-benzenesulfonylation reaction is highly dependent on the reaction conditions, particularly the choice of solvent and temperature. koreascience.kr The reaction of 2-(benzenesulfonyl)-4,5-dichloropyridazin-3-ones with aliphatic amines can lead to different products depending on these parameters. koreascience.kr For the synthesis of this compound, studies have shown that using a non-polar solvent like cyclohexane (B81311) at reflux temperature selectively yields the desired sulfonamide. koreascience.kr For instance, the reaction of 2-aminoethanol with the sulfonylation agent in refluxing cyclohexane results in a 92% yield of this compound. koreascience.kr

The table below summarizes the effect of solvents on the N-sulfonylation of a model primary amine (ethylamine) using 2-(4-nitrobenzenesulfonyl)-4,5-dichloropyridazin-3(2H)-one, illustrating the importance of solvent choice for reaction selectivity. koreascience.kr

| Solvent | Dielectric Constant | Reaction Temperature | Product Distribution (Sulfonamide vs. other products) |

| n-Hexane | 1.89 | Room Temperature | Selective formation of N-ethyl-(4-nitrobenzene)sulfonamide |

| Cyclohexane | 2.02 | Reflux | Selective formation of N-ethyl-(4-nitrobenzene)sulfonamide |

| Diethyl Ether | 4.34 | Room Temperature | Dependent on reaction temperature |

This interactive table is based on data for ethylamine, demonstrating the principle of solvent-dependent selectivity which is applied to the synthesis of related compounds like this compound. koreascience.kr

Advanced Synthetic Strategies Leveraging Nitrobenzenesulfonamide Motifs

The 4-nitrobenzenesulfonamide (B188996) group is not just a simple derivative but a versatile functional group used in advanced synthetic strategies, including solid-phase synthesis and the renowned Fukuyama amine synthesis. nih.govacs.org

Solid-phase synthesis (SPS) is a method where molecules are built on a solid support material, which simplifies purification by allowing excess reagents and by-products to be washed away. wikipedia.org Nitrobenzenesulfonamides are well-suited for SPS. nih.gov In this technique, primary amines are immobilized on a polymer support and then reacted with 4-nitrobenzenesulfonyl chloride to form polymer-supported benzenesulfonamides. nih.gov These immobilized intermediates are crucial in various chemical transformations. nih.gov The use of SPS with nitrobenzenesulfonamides is advantageous because it allows for the use of excess reagents to drive reactions to completion and is compatible with numerous acid- or base-labile linkers due to the mild cleavage conditions required later. acs.org

The Fukuyama amine synthesis is a powerful method for preparing secondary amines from primary amines, utilizing 2- and 4-nitrobenzenesulfonamides as versatile protecting and activating groups. chem-station.comrsc.orgscirp.org The strategy involves a two-step process:

Protection and Alkylation : A primary amine is first reacted with 2- or 4-nitrobenzenesulfonyl chloride to form a stable N-monosubstituted sulfonamide. orgsyn.org This sulfonamide is acidic enough to be easily alkylated under mild conditions, such as the Mitsunobu reaction or using a weak base and an alkyl halide, to yield an N,N-disubstituted sulfonamide. chem-station.comrsc.orgorgsyn.org

Deprotection : The key advantage of the Fukuyama strategy is the mild deprotection step. chem-station.com The nitrobenzenesulfonyl (nosyl) group is readily cleaved by treatment with a soft nucleophile, such as a thiolate (e.g., thiophenol), via a Meisenheimer complex, to release the secondary amine in high yield. chem-station.comrsc.orgorgsyn.org

This methodology's reliance on mild conditions for both alkylation and deprotection makes it highly versatile and applicable to the synthesis of complex molecules, including natural polyamines. rsc.org

Leveraging the advantages of both solid-phase synthesis and the reactivity of the nitrobenzenesulfonamide group, polymer-supported methodologies offer a robust platform for chemical synthesis. nih.gov In this approach, the nitrobenzenesulfonamide moiety acts as a key intermediate while attached to a polymer resin. nih.gov These polymer-supported nitrobenzenesulfonamides can be used in various transformations, including the Fukuyama alkylation protocol. acs.org This technique has been instrumental in diversity-oriented synthesis (DOS) for creating libraries of various heterocyclic scaffolds. acs.org The use of a solid support facilitates the purification process and allows for the efficient execution of multi-step synthetic sequences. cmu.edu

Chemical Transformations and Mechanistic Insights

The unique arrangement of functional groups in this compound provides a platform for diverse chemical reactions. The aromatic nitro group can be readily reduced, the aromatic ring is activated for nucleophilic substitution, the hydroxyethyl (B10761427) and sulfonamide moieties can participate in intramolecular cyclizations, and the nitrobenzenesulfonamide group can serve as a nitrene source for catalytic transformations.

Reduction and Oxidation Pathways

Reduction: The most prominent reduction pathway for this compound involves the transformation of the aromatic nitro group into a primary amine. This conversion to N-(2-hydroxyethyl)-4-aminobenzenesulfonamide is a fundamental reaction in synthetic chemistry, often employed to introduce an amino group for further functionalization. This reduction can be achieved through various established methods, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com It is often the preferred method for its high yield and simple workup.

Metal-Acid Systems: Classic reduction methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used and cost-effective. organic-chemistry.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also effect the reduction.

Chemical Reductants: Reagents like sodium hydrosulfite or tin(II) chloride provide milder alternatives that can be selective for the nitro group in the presence of other reducible functionalities. wikipedia.org

| Reagent/System | Product | Typical Conditions |

|---|---|---|

| H₂, Pd/C | N-(2-hydroxyethyl)-4-aminobenzenesulfonamide | Methanol or Ethanol, RT, 1-5 atm H₂ |

| Fe / HCl or NH₄Cl | N-(2-hydroxyethyl)-4-aminobenzenesulfonamide | Aqueous Ethanol, Reflux |

| SnCl₂·2H₂O | N-(2-hydroxyethyl)-4-aminobenzenesulfonamide | Ethanol or Ethyl Acetate, Reflux |

| Sodium Hydrosulfite (Na₂S₂O₄) | N-(2-hydroxyethyl)-4-aminobenzenesulfonamide | Aqueous Ammonia or Biphasic system, RT |

Oxidation: Oxidation reactions of this compound can target the primary alcohol of the hydroxyethyl side chain. Depending on the oxidant and reaction conditions, the alcohol can be converted to either an aldehyde or a carboxylic acid.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to the corresponding aldehyde, N-(2-oxoethyl)-4-nitrobenzenesulfonamide.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid, N-(carboxymethyl)-4-nitrobenzenesulfonamide.

While less common for this specific substrate, oxidation can also be directed at other parts of related sulfonamide molecules, such as the formation of N-sulfonylimines from N-(arylsulfonyl)benzylamines using oxidants like potassium persulfate. beilstein-journals.orgmdpi.com

Nucleophilic Substitution Reactions

The benzene (B151609) ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the para-nitro group. wikipedia.org This group stabilizes the negative charge of the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the substitution. wikipedia.orgnih.gov

In a typical SNAr mechanism, a nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group. While the nitro group itself can be displaced under certain forceful conditions, it is more common for another leaving group (like a halogen) at the ortho or para position to be substituted. In the absence of another leaving group, nucleophiles can sometimes displace a hydride ion (H⁻) in what is known as a Vicarious Nucleophilic Substitution (VNS), though this is less common.

The general mechanism involves two steps:

Addition: The nucleophile adds to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The nitro group at the para position is crucial for stabilizing this intermediate. nih.gov

Elimination: The leaving group is expelled from the ring, restoring aromaticity and yielding the substituted product.

| Nucleophile (Nu⁻) | Potential Product (Assuming displacement of a hypothetical ortho-halogen) |

|---|---|

| Methoxide (CH₃O⁻) | N-(2-hydroxyethyl)-2-methoxy-4-nitrobenzenesulfonamide |

| Ammonia (NH₃) | 2-Amino-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide |

| Thiophenoxide (PhS⁻) | N-(2-hydroxyethyl)-4-nitro-2-(phenylthio)benzenesulfonamide |

| Azide (N₃⁻) | 2-Azido-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide |

Intramolecular Cyclizations and Rearrangement Mechanisms

The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an acidic sulfonamide N-H proton, makes it an ideal substrate for intramolecular cyclization reactions. These reactions typically lead to the formation of heterocyclic ring systems.

A prominent pathway for cyclization is the Mitsunobu reaction . wikipedia.org In this reaction, the alcohol is activated in situ by a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The sulfonamide nitrogen, being sufficiently acidic (a pronucleophile), then acts as the intramolecular nucleophile, attacking the activated carbon and displacing the triphenylphosphine oxide moiety. nih.govcommonorganicchemistry.com This process results in the formation of a 1,2,3-oxathiazolidine 2,2-dioxide ring, a type of cyclic sulfamidate.

Mechanism of Intramolecular Mitsunobu Cyclization:

Triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate.

The betaine deprotonates the sulfonamide N-H.

The alcohol's oxygen atom attacks the activated phosphonium (B103445) species, forming an oxyphosphonium salt, which is a good leaving group.

The sulfonamide anion attacks the carbon bearing the oxyphosphonium group in an intramolecular SN2 reaction, leading to ring closure and elimination of triphenylphosphine oxide.

Another common strategy involves a dehydrative cyclization , where the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a non-nucleophilic base deprotonates the sulfonamide nitrogen, which then performs an intramolecular SN2 displacement of the leaving group to form the same cyclic product. researchgate.net

Role as a Nitrene Source in Catalytic Reactions

The 4-nitrobenzenesulfonamide functional group can serve as a precursor for the generation of a highly reactive nitrene intermediate. The related compound, 4-nitrobenzenesulfonamide, is known to act as a nitrene source in metal-catalyzed reactions. sigmaaldrich.com Upon treatment with an oxidant such as iodosylbenzene (PhI=O) or diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) in the presence of a transition metal catalyst (commonly based on copper, iron, or rhodium), a metal-nitrenoid species is formed. nih.gov

This electrophilic metal-nitrenoid is the key reactive intermediate that can undergo two main types of transformations:

Aziridination of Alkenes: The nitrenoid can react with alkenes in a concerted or stepwise fashion to transfer the nitrene group, yielding aziridines. These three-membered nitrogen-containing heterocycles are valuable synthetic building blocks. Copper(I)-catalyzed systems are frequently used for this purpose. sigmaaldrich.comnih.gov

C-H Amination/Insertion: The metal-nitrenoid can also react with C-H bonds, particularly activated ones (allylic, benzylic) or even unactivated alkanes, to form new carbon-nitrogen bonds. This reaction provides a direct and atom-economical route to synthesize amines and amides from simple hydrocarbon precursors.

The utility of this compound as a nitrene source allows for complex molecule synthesis, leveraging the high reactivity of the transient nitrene intermediate under catalytic control. iciq.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of the molecule. The resulting spectra are unique molecular fingerprints, revealing characteristic frequencies associated with specific functional groups and bonds.

The FT-IR spectrum of N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide is characterized by absorption bands corresponding to its primary functional groups: the nitro (NO₂), sulfonamide (SO₂NH), hydroxyl (OH), and aromatic ring moieties. A comprehensive analysis of the vibrational modes of the closely related parent compound, 4-nitrobenzenesulfonamide (B188996), provides a strong basis for the assignment of bands related to the 4-nitrophenylsulfonyl core. nih.gov

Key vibrational assignments are detailed below:

O-H and N-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group, with its breadth resulting from intermolecular hydrogen bonding. The sulfonamide N-H stretching vibration typically appears in this same region, often around 3300-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear as sharp bands above 3000 cm⁻¹. The aliphatic C-H stretching modes of the ethyl group (-CH₂-CH₂-) are expected in the 2950-2850 cm⁻¹ region.

Nitro Group Vibrations: The nitro group gives rise to two distinct, strong stretching vibrations: the asymmetric stretching (νₐs(NO₂)) band typically appears around 1530-1520 cm⁻¹, and the symmetric stretching (νs(NO₂)) band is found near 1350-1340 cm⁻¹. nih.gov

Sulfonamide Group Vibrations: The sulfonamide group is characterized by strong absorptions from the sulfonyl (SO₂) moiety. The asymmetric SO₂ stretching (νₐs(SO₂)) is one of the most intense bands in the spectrum, occurring in the 1360-1330 cm⁻¹ range, often overlapping with the symmetric NO₂ stretch. The symmetric SO₂ stretching (νs(SO₂)) appears as a strong band in the 1180-1160 cm⁻¹ region. nih.gov

C-O Stretching: The stretching vibration of the primary alcohol C-O bond is expected to produce a distinct band in the 1075-1000 cm⁻¹ range.

S-N Stretching: The stretching of the sulfur-nitrogen bond (ν(S-N)) is typically observed in the 950-860 cm⁻¹ range. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3500-3200 (broad) | Alcohol |

| N-H Stretch | 3300-3200 | Sulfonamide |

| Aromatic C-H Stretch | >3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2950-2850 | Ethyl Group |

| Asymmetric NO₂ Stretch | 1530-1520 | Nitro Group |

| Symmetric NO₂ Stretch | 1350-1340 | Nitro Group |

| Asymmetric SO₂ Stretch | 1360-1330 | Sulfonamide |

| Symmetric SO₂ Stretch | 1180-1160 | Sulfonamide |

| C-O Stretch | 1075-1000 | Alcohol |

| S-N Stretch | 950-860 | Sulfonamide |

The FT-Raman spectrum provides complementary vibrational information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is expected to be dominated by signals from the aromatic ring and the nitro and sulfonyl groups. Analysis of the parent 4-nitrobenzenesulfonamide molecule shows strong Raman activity for these moieties. nih.govnih.gov

Key FT-Raman bands are assigned as follows:

Aromatic Ring Vibrations: The C-H stretching modes of the benzene ring are expected to be visible near 3100-3000 cm⁻¹. The aromatic ring C-C stretching vibrations typically produce sharp bands in the 1600-1400 cm⁻¹ region. A particularly strong "ring breathing" mode is characteristic of para-substituted benzene rings and is expected near 860-820 cm⁻¹.

Nitro Group Vibrations: The symmetric stretching of the NO₂ group, around 1350 cm⁻¹, is typically a very intense band in the Raman spectrum of nitroaromatic compounds. nih.gov

Sulfonamide Group Vibrations: The symmetric SO₂ stretch (~1160 cm⁻¹) is also expected to be Raman active. The S-N stretching mode (~900 cm⁻¹) may also be observed.

Aliphatic Group Vibrations: The C-H stretching and bending modes of the hydroxyethyl (B10761427) group are generally weak in the Raman spectrum compared to the signals from the aromatic system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aromatic Ring C-C Stretch | 1600-1400 | Benzene Ring |

| Symmetric NO₂ Stretch | ~1350 (strong) | Nitro Group |

| Symmetric SO₂ Stretch | ~1160 | Sulfonamide |

| Ring Breathing | 860-820 | p-Substituted Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity and chemical environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the protons of the N-(2-hydroxyethyl) side chain. The strong electron-withdrawing nature of the nitro and sulfonamide groups significantly deshields the aromatic protons, shifting their signals downfield. hw.ac.uk Data from the parent compound, 4-nitrobenzenesulfonamide, and other N-substituted derivatives show the aromatic protons as two distinct doublets characteristic of a para-substituted system. rsc.orgchemicalbook.com

Expected signals and their assignments are:

Aromatic Protons: Two doublets are expected in the δ 8.0-8.5 ppm range. The doublet further downfield (e.g., ~δ 8.4 ppm) corresponds to the two protons ortho to the electron-withdrawing nitro group (H-3, H-5). The other doublet (~δ 8.1 ppm) corresponds to the two protons ortho to the sulfonamide group (H-2, H-6). Both signals would exhibit a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

Ethyl Protons: The two methylene (B1212753) groups of the hydroxyethyl side chain are expected to appear as two triplets. The methylene group attached to the nitrogen (-NH-CH₂ -) would likely resonate around δ 3.2-3.4 ppm, while the methylene group attached to the hydroxyl group (-CH₂ -OH) would be further downfield, around δ 3.7-3.9 ppm, due to the deshielding effect of the oxygen atom. Each would be split into a triplet by the adjacent methylene group with a coupling constant of approximately 5-6 Hz.

N-H and O-H Protons: The protons of the sulfonamide (N-H) and hydroxyl (O-H) groups are exchangeable and typically appear as broad singlets. hw.ac.ukmsu.edu Their chemical shifts can vary depending on solvent, concentration, and temperature. The N-H proton of related sulfonamides has been observed as a broad singlet at δ >10 ppm in DMSO. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to NO₂) | ~8.4 | Doublet (d) | ~9 |

| Ar-H (ortho to SO₂NH) | ~8.1 | Doublet (d) | ~9 |

| -CH₂-OH | ~3.8 | Triplet (t) | ~5-6 |

| -NH-CH₂- | ~3.3 | Triplet (t) | ~5-6 |

| -NH- / -OH | Variable | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of six distinct signals are expected: four for the aromatic carbons (due to the symmetry of the para-substituted ring) and two for the aliphatic carbons of the ethyl group. Spectroscopic data for analogous N-substituted 4-nitrobenzenesulfonamides show characteristic shifts for the aromatic carbons. rsc.org

The expected chemical shifts are as follows:

Aromatic Carbons: The two quaternary carbons are the most deshielded. The carbon attached to the nitro group (C-4) is expected around δ 150 ppm, while the carbon attached to the sulfonyl group (C-1) is expected near δ 145 ppm. rsc.org The protonated aromatic carbons, C-2/C-6 and C-3/C-5, are expected to resonate at approximately δ 129 ppm and δ 125 ppm, respectively. rsc.org

Aliphatic Carbons: The carbon atom bonded to the hydroxyl group (-C H₂-OH) is anticipated to have a chemical shift in the range of δ 60-62 ppm. The carbon atom bonded to the sulfonamide nitrogen (-NH-C H₂-) is expected to appear further upfield, around δ 45-48 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4 (C-NO₂) | ~150 |

| C-1 (C-SO₂NH) | ~145 |

| C-2 / C-6 | ~129 |

| C-3 / C-5 | ~125 |

| -CH₂-OH | ~61 |

| -NH-CH₂- | ~47 |

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis. The molecular formula of this compound is C₈H₁₀N₂O₅S, corresponding to a monoisotopic mass of 246.0310 Da. chemspider.com

In techniques like electrospray ionization (ESI), the molecule would be detected as a protonated species [M+H]⁺ at m/z 247.0388 or a deprotonated species [M-H]⁻ at m/z 245.0232. Tandem mass spectrometry (MS/MS) of the molecular ion would induce fragmentation, with cleavage occurring at the weakest bonds. General fragmentation pathways for sulfonamides are well-documented and involve cleavages around the central sulfur atom. researchgate.netnih.gov

Key expected fragmentation pathways include:

Loss of the Hydroxyethyl Group: Cleavage of the N-C bond could lead to the loss of a C₂H₄OH radical, or cleavage of the S-N bond could result in the formation of the 4-nitrobenzenesulfonyl ion.

Cleavage of the Sulfonamide Core: A characteristic fragmentation of benzenesulfonamides is the loss of sulfur dioxide (SO₂, 64 Da). researchgate.net

Fragmentation of the Aromatic Ring: Cleavage of the C-S and C-N bonds can lead to ions corresponding to the 4-nitrophenyl moiety (m/z 122) or the benzenesulfonyl moiety.

Side-Chain Fragmentation: Loss of water (H₂O, 18 Da) from the hydroxyethyl group or loss of formaldehyde (B43269) (CH₂O, 30 Da) via cleavage between the two methylene carbons are also plausible fragmentation events.

Analysis of these fragmentation patterns allows for the systematic reconstruction of the molecule, thereby confirming the identity of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to confirm the molecular formula. nih.gov For this compound, the molecular formula is established as C8H10N2O5S. The theoretical monoisotopic mass calculated from this formula is 246.031042 Da. chemspider.com

An experimental HRMS analysis would be expected to yield a mass value that corresponds very closely to this theoretical calculation, typically within a few parts per million (ppm). This high degree of accuracy allows for the confident assignment of the elemental composition, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Parameter | Value |

|---|---|

| Molecular Formula | C8H10N2O5S |

| Theoretical Monoisotopic Mass (Da) | 246.031042 |

| Expected Adduct (Positive Ion Mode) | [M+H]+ |

| Expected m/z for [M+H]+ | 247.03832 |

| Expected Adduct (Negative Ion Mode) | [M-H]- |

| Expected m/z for [M-H]- | 245.02377 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to separate this compound from potential impurities or other components in a mixture and to confirm its molecular weight.

In a typical reverse-phase LC-MS analysis, the compound would be passed through a column (e.g., a C18 column) using a mobile phase gradient, often consisting of water and acetonitrile (B52724) with a modifier like formic acid to facilitate ionization. The mass spectrometer then detects the eluting compound, confirming its identity by its mass-to-charge ratio. The mass detector would typically be set to scan for the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode.

| LC-MS Parameter | Typical Condition |

|---|---|

| Chromatography Mode | Reverse-Phase HPLC |

| Stationary Phase | C18 Silica |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Detected Ion (Positive) | [M+H]+ (m/z ≈ 247.04) |

| Detected Ion (Negative) | [M-H]- (m/z ≈ 245.02) |

X-ray Crystallography for Supramolecular Architecture Determination

Crucially, this analysis also elucidates the supramolecular architecture, revealing how individual molecules interact with each other in the crystal lattice. For this compound, key intermolecular interactions would be expected, particularly hydrogen bonding. The hydroxyl (-OH) group and the sulfonamide (N-H) group are strong hydrogen bond donors, while the oxygen atoms of the sulfonyl (-SO2) and nitro (-NO2) groups are effective hydrogen bond acceptors. These interactions dictate the molecular packing and can lead to the formation of well-defined structural motifs such as chains or dimers. Analysis of related sulfonamide crystal structures shows that N–H···O hydrogen bonds involving the sulfonamide group are a predominant feature in their crystal packing. mdpi.com

| Structural Information from X-ray Crystallography |

|---|

| Atomic Coordinates (x, y, z) |

| Unit Cell Dimensions (a, b, c, α, β, γ) |

| Crystal System and Space Group |

| Intramolecular Bond Lengths and Angles |

| Molecular Conformation (Torsion Angles) |

| Intermolecular Interactions (e.g., Hydrogen Bonding) |

| Supramolecular Packing Motifs |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally measured percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretical values calculated from the molecular formula, C8H10N2O5S. chemspider.com A close correlation between the experimental and theoretical values serves as a robust verification of the compound's elemental composition and purity.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 39.02% |

| Hydrogen | H | 4.09% |

| Nitrogen | N | 11.37% |

| Oxygen | O | 32.48% |

| Sulfur | S | 13.02% |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, vibrational frequencies, and the distribution of electrons, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating the potential energy of the molecule for different atomic arrangements until the lowest energy conformation is found. The results of a geometry optimization for N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide would provide precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a vibrational analysis can be performed. This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. A theoretical vibrational analysis for this compound would allow for the assignment of specific vibrational modes to the functional groups within the molecule, such as the stretching of the N-H bond in the sulfonamide group, the symmetric and asymmetric stretching of the SO2 group, and the vibrations of the nitro group and the benzene (B151609) ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. An FMO analysis of this compound would calculate the energies of its HOMO and LUMO, providing insights into its kinetic stability and potential for participating in chemical reactions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas typically represent electron-rich regions, which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions, which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonyl groups, as well as the oxygen of the hydroxyl group, identifying these as sites for electrophilic interaction. Conversely, the hydrogen atoms, particularly the one attached to the sulfonamide nitrogen and the hydroxyl group, would be expected to show a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions.

Advanced Computational Modeling for Reactivity and Interactions

Beyond the fundamental electronic structure, computational methods can also predict more specialized properties, such as a molecule's response to an external electric field.

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first hyperpolarizability (β). These parameters describe how the molecule's electron cloud is distorted by an applied electric field.

Molecules with large dipole moments and significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to exhibit high hyperpolarizability values. Given the presence of the electron-withdrawing nitro group and the potential for charge delocalization through the benzene ring and sulfonamide linkage, an assessment of the NLO properties of this compound could reveal its potential as an NLO material.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. wikipedia.org These models are instrumental in predicting the activity of novel compounds and in optimizing lead compounds in drug discovery. nih.gov For classes of molecules like nitroaromatic compounds, QSAR is a cost-effective tool to predict toxicological profiles, which is crucial given their widespread industrial use. mdpi.comnih.gov

A typical QSAR study involves the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For nitrobenzenesulfonamides, these descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are relevant for predicting reactivity and the ability to participate in charge-transfer interactions. The nitro group, being strongly electron-withdrawing, significantly influences these properties.

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is a classic descriptor for hydrophobicity, which affects a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological and Steric Descriptors: These describe the size, shape, and branching of a molecule. Molecular weight, molecular volume, and connectivity indices fall into this category.

Once calculated for a series of related compounds with known activities, these descriptors are used to build a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). mdpi.com The resulting equation can then be used to predict the activity of compounds not yet synthesized or tested, such as this compound. While a specific QSAR model for this exact compound is not available, the table below illustrates the types of descriptors commonly employed in QSAR studies of nitroaromatic compounds. researchgate.net

| Descriptor Category | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO Energy, Dipole Moment, Mulliken Charges | Reactivity, polar interactions, metabolic susceptibility |

| Hydrophobic | Log P (octanol-water partition coefficient) | Membrane permeability, bioavailability |

| Topological | Molecular Connectivity Indices, Wiener Index | Molecular size and shape, steric hindrance |

| Quantum Chemical | Electrophilicity Index, Hardness, Softness | Chemical reactivity, potential for covalent interactions |

This table represents a generalized set of descriptors used in QSAR studies of related compounds.

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjb.ro This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule to a biological target. semanticscholar.org For sulfonamide derivatives, which are known to inhibit a wide range of enzymes, docking studies can elucidate the specific interactions that confer their biological activity. nih.govnih.gov

The process of a molecular docking simulation for a compound like this compound would involve the following steps:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of this compound would be built and its energy minimized using computational chemistry software.

Docking Algorithm: A docking program is used to systematically sample a large number of orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically expressed as a docking score or binding energy. The most favorable poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies of related sulfonamides targeting enzymes like penicillin-binding proteins or carbonic anhydrases, the sulfonamide group is often crucial for binding, forming hydrogen bonds with backbone amides or interacting with metal ions in the active site. rjb.rosemanticscholar.org The nitrobenzene (B124822) moiety might engage in pi-stacking or hydrophobic interactions, while the hydroxyethyl (B10761427) group could form additional hydrogen bonds. The following table summarizes typical interactions observed for sulfonamide derivatives in protein active sites.

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Amino Acid Residues |

| Hydrogen Bonding | Sulfonamide (-SO₂NH-), Hydroxyl (-OH), Nitro (-NO₂) | Serine, Threonine, Asparagine, Glutamine, Histidine, Arginine |

| Hydrophobic Interactions | Phenyl Ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Electrostatic Interactions | Nitro Group (partial negative charge on oxygens) | Lysine, Arginine (positively charged side chains) |

This table illustrates potential interactions based on the functional groups of the compound and general findings from docking studies of similar molecules.

Molecular Dynamics Simulations for Interfacial and Solution Behavior

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. researchgate.net For a compound like this compound, MD simulations can be used to study the stability of its complex with a biological target or its behavior in solution. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, yielding a trajectory that describes how the positions and velocities of particles evolve over time. uzh.ch

When applied to a protein-ligand complex identified through molecular docking, an MD simulation can assess the stability of the predicted binding pose. nih.gov If the ligand remains stably bound in the active site throughout the simulation (which can span from nanoseconds to microseconds), it lends confidence to the docking result. researchgate.net Key analyses performed during an MD simulation of a protein-ligand complex include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Hydrogen Bond Analysis: To track the persistence of hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.

MD simulations can also be used to study the behavior of this compound at interfaces (e.g., a lipid membrane) or its solvation properties in water, providing insights into its permeability and distribution characteristics.

| Analysis Type | Information Gained |

| RMSD of Ligand | Stability of the ligand's binding pose in the active site. |

| RMSF of Protein Residues | Flexibility of different regions of the protein; identification of key flexible loops. |

| Interaction Fingerprints | Dynamic map of contacts (hydrogen bonds, hydrophobic) between ligand and protein. |

| Solvent Accessible Surface Area (SASA) | Changes in the exposure of the ligand and binding site to the solvent. |

This table outlines common analyses performed in MD simulations to characterize the dynamics and stability of protein-ligand complexes.

Derivatization and Analog Development for Targeted Research

Systematic Synthesis of N-Substituted Analogues

The synthesis of N-substituted analogues of N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide is a key strategy for modulating its physicochemical properties. The secondary amine within the sulfonamide group is a prime target for substitution. A common and environmentally benign method for N-alkylation involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. ionike.com This approach utilizes alcohols as alkylating agents, with water as the only byproduct, making it an attractive alternative to traditional methods that use alkyl halides. ionike.com

For instance, the N-alkylation of a sulfonamide can be achieved using various benzylic alcohols in the presence of an iron catalyst system, such as FeCl2/K2CO3. This reaction proceeds with high selectivity and typically achieves high yields. ionike.com Applying this to this compound, a systematic library of analogues could be generated by reacting it with a diverse set of primary and secondary alcohols.

The general reaction scheme is as follows:

Step 1: Oxidation: The alcohol is reversibly oxidized to an aldehyde or ketone by a transition metal catalyst.

Step 2: Condensation: The sulfonamide reacts with the in-situ generated carbonyl compound to form a hemiaminal, which then dehydrates to an imine or enamine intermediate.

Step 3: Reduction: The intermediate is then reduced by the catalyst (which was loaded with hydrogen from the initial oxidation step), yielding the N-alkylated sulfonamide and regenerating the catalyst.

This systematic approach allows for the introduction of various alkyl and aryl substituents, enabling a fine-tuning of properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.

Impact of Positional Isomerism on Molecular Properties

Positional isomerism, specifically the location of the nitro group on the benzenesulfonamide (B165840) ring, has a profound impact on the molecule's properties, including its crystal structure, intermolecular interactions, and physical characteristics like melting point. mdpi.com While the parent compound of interest is the 4-nitro isomer, examining its relationship with the 2-nitro and 3-nitro isomers reveals critical structure-property insights. mdpi.comresearchgate.net

A study on the three geometric isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide demonstrated that despite their similar molecular structures, their packing in the crystalline state and their intermolecular interactions are quite different. mdpi.com The position of the nitro group influences the orientation of the phenyl rings and the nature of the hydrogen bonding networks. mdpi.com

For example, the 4-nitro isomer (Compound A in the study) exhibited the highest melting point, attributed to strong, directional N–H···O sulfonamide hydrogen bonds forming chains, supplemented by multiple C–H···O interactions that create a rigid three-dimensional network. mdpi.com The 3-nitro isomer (Compound B) also formed similar hydrogen-bonded chains but had fewer C–H···O contacts, resulting in a lower melting point. mdpi.com The 2-nitro isomer (Compound C) showed the lowest melting point, with its hydrogen bonding pattern involving the methoxy (B1213986) oxygen rather than a sulfonamide oxygen. mdpi.com

| Isomer | Yield (%) | Melting Point (°C) | Dominant Intermolecular Interactions |

|---|---|---|---|

| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 85.84 | 182–183 | N–H···O (sulfonamide) C(4) chains; multiple C–H···O contacts forming a 3D network. mdpi.com |

| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | 79.65 | 133–134 | N–H···O (sulfonamide) C(4) chains; fewer C–H···O contacts. mdpi.com |

| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | 17.83 | 85–86 | N–H···O (methoxy) hydrogen bonds. mdpi.com |

These findings underscore how shifting the nitro-substituent can dramatically alter the supramolecular assembly and physical properties of the resulting compound. mdpi.comnih.govrsc.org Such modifications are a critical tool in materials science and drug design for controlling the solid-state properties of molecules. nih.gov

Design and Synthesis of Hybrid Structures

The primary alcohol of this compound can be oxidized to an aldehyde, which can then serve as a precursor for the synthesis of sulfonamide-Schiff base conjugates. Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an active carbonyl compound. espublisher.com

A general synthesis route would involve:

Oxidation: Selective oxidation of the terminal hydroxyl group of this compound to form the corresponding aldehyde, N-(2-oxoethyl)-4-nitrobenzenesulfonamide.

Condensation: Reaction of the resulting aldehyde with a diverse range of primary amines (anilines, alkylamines, etc.) under reflux in a suitable solvent like ethanol. espublisher.com This reaction forms the Schiff base linkage.

These conjugates merge the structural features of sulfonamides with those of Schiff bases, creating hybrid molecules with potentially novel electronic and biological properties. The imine bond is also reversible in some conditions, which can be exploited in the design of dynamic covalent systems. espublisher.com

The bifunctional nature of this compound, possessing both a nucleophilic sulfonamide nitrogen (after deprotonation) and a hydroxyl group, makes it a valuable building block for constructing complex macrocyclic and heterocyclic structures. mdpi.comnih.gov

Macrocycles can be synthesized using high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. mdpi.com For instance, the di-functionalized analogue, where the hydroxyl group is converted to a leaving group (e.g., a tosylate or halide), can be reacted with a corresponding di-amine or di-thiol under high dilution to form a macrocycle. Templated synthesis, using metal ions or anions to organize the precursor fragments, can also be employed to improve the yield and selectivity of the desired macrocyclic product. mdpi.com

Furthermore, the sulfonamide moiety can be integrated into various heterocyclic rings. For example, reactions involving the sulfonamide nitrogen can lead to the formation of purine (B94841) analogues or other nitrogen-containing heterocycles. nih.gov The synthesis of such complex architectures is a key area of medicinal chemistry, as macrocyclization can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for biological targets. symeres.com

A promising strategy for creating novel organic-inorganic hybrid molecules is the conjugation of this compound with organosilicon scaffolds like silatranes. Silatranes are polycyclic organosilicon compounds with a transannular dative bond between silicon and nitrogen, which imparts unique properties. nih.gov

A synthetic route could involve modifying this compound to introduce a functional group capable of reacting with a silatrane (B128906) precursor. For example, a Schiff base linkage can be formed. A relevant study describes the coupling of 1-(3-aminopropyl) silatrane (SIL M) with 2-hydroxy-5-nitrobenzaldehyde (B32719) to create a nitro-silatrane Schiff base derivative (SIL-BS). nih.gov

A similar strategy could be applied by first oxidizing this compound to its aldehyde form, followed by condensation with an aminosilatrane like 1-(3-aminopropyl) silatrane. nih.gov This approach couples the nitrobenzenesulfonamide moiety to the unique three-dimensional silatrane cage, creating a hybrid structure with potentially enhanced biological activity and modified physicochemical properties. nih.gov

Strategies for Generating Structural Diversity in Libraries

Generating libraries of structurally diverse compounds based on the this compound scaffold is essential for high-throughput screening and the discovery of new lead compounds. Solid-phase synthesis is a powerful strategy for this purpose. researchgate.net

One approach involves immobilizing the sulfonamide scaffold onto a solid support, such as a polystyrene resin. researchgate.net For example, polystyrylsulfonyl chloride can be reacted with ethanolamine (B43304) to anchor the core structure to the resin. From this resin-bound intermediate, a variety of reagents can be used to modify the molecule in a stepwise fashion.

A library generation strategy could proceed as follows:

Anchoring: Attach the N-(2-hydroxyethyl) moiety to a solid support via the hydroxyl group, leaving the sulfonamide nitrogen available for reaction.

Diversification: Systematically react the resin-bound sulfonamide with a library of different acyl chlorides or alkylating agents to create a diverse set of N-substituted analogues.

Cleavage: Release the final products from the solid support. A key advantage is that purification is simplified, as excess reagents and byproducts can be washed away from the resin-bound product at each step. researchgate.net

This combinatorial approach allows for the rapid and efficient generation of a large number of distinct analogues from a common precursor, facilitating the exploration of chemical space around the core this compound structure. researchgate.netnih.gov

Biochemical and Biological Research Applications in Vitro Contexts

Enzyme Inhibition and Modulation Studies

In vitro enzyme inhibition and modulation studies are fundamental in drug discovery and biochemical research to determine a compound's potential therapeutic efficacy and mechanism of action. This involves assessing the compound's ability to inhibit or modulate the activity of specific enzymes. Despite the importance of such studies, specific data for N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide is not available in the public domain for the enzymes listed below.

Acetylcholinesterase (AChE) Inhibition Profiling

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, and its inhibition is a key strategy in the treatment of conditions like Alzheimer's disease. mdpi.commdpi.com An in vitro inhibition profile would typically involve determining the concentration of the compound required to inhibit 50% of AChE activity (IC50) and the inhibition constant (Ki). However, no published studies were found that specifically profile the inhibitory activity of this compound against acetylcholinesterase.

Carbonic Anhydrase (CA) Isoform Selectivity and Inhibition Kinetics

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, for instance, in glaucoma and epilepsy. mdpi.com Sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.govnih.gov Research in this area for a specific compound like this compound would involve screening against various CA isoforms (e.g., hCA I, II, IX, XII) to determine selectivity and kinetic parameters like the inhibition constant (Ki). A thorough search of scientific databases yielded no studies on the inhibition kinetics or isoform selectivity of this compound for carbonic anhydrases.

HIV Protease (HIV-1 Pr) Inhibitory Mechanisms

HIV-1 protease is an essential enzyme for the replication of the human immunodeficiency virus, making it a crucial target for antiretroviral therapy. nih.govclevelandclinic.org The (hydroxyethyl)sulfonamide isostere has been explored as a component in the design of HIV-1 protease inhibitors. nih.gov An investigation into the inhibitory mechanism of this compound would analyze its mode of binding to the enzyme's active site and determine its inhibitory potency (Ki or IC50). No such studies detailing the inhibitory mechanisms of this compound against HIV-1 protease are currently available.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Pathway Modulation

Lipoxygenases and cyclooxygenases are key enzymes in the metabolic pathways of arachidonic acid, leading to the production of inflammatory mediators like leukotrienes and prostaglandins. nih.govnih.gov Modulation of these pathways is a target for anti-inflammatory drugs. Research would focus on the compound's ability to inhibit or alter the activity of specific LOX and COX isoenzymes. There is no available research data on the modulation of LOX or COX pathways by this compound.

Aldose Reductase (ALR2) Inhibition Evaluation

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions and is implicated in diabetic complications. researchgate.netmdpi.commdpi.com Evaluating a compound for ALR2 inhibition involves in vitro assays to measure its IC50 value and to understand its potential for mitigating complications of diabetes. nih.gov A review of the literature found no studies evaluating the inhibitory effect of this compound on aldose reductase.

Inducible Nitric Oxide Synthase (iNOS) Activity Regulation

Inducible nitric oxide synthase produces large amounts of nitric oxide and is associated with inflammation and various pathologies. nih.govnih.gov The regulation of iNOS activity is a significant area of research for developing anti-inflammatory agents. researchgate.net Studies would assess the ability of this compound to suppress the expression or enzymatic activity of iNOS in cellular models. No data is available concerning the regulation of iNOS activity by this compound.

Molecular Mechanisms of Biological Activity

The molecular structure of this compound, featuring a hydroxyl group (-OH), a sulfonamide group (-SO₂NH-), and a nitro group (-NO₂), provides multiple sites for non-covalent interactions that are critical for biomolecular recognition. These interactions, primarily hydrogen bonds and electrostatic forces, are fundamental to how the compound may interact with biological targets such as proteins and nucleic acids.

The sulfonamide moiety and the hydroxyethyl (B10761427) group are key players in forming hydrogen bonds. The oxygen atoms of the sulfonyl group and the hydroxyl group can act as hydrogen bond acceptors, while the hydrogen atoms of the sulfonamide NH and the hydroxyl OH can act as hydrogen bond donors. These interactions are directional and play a significant role in the stability of protein-ligand complexes. raineslab.comnih.gov For instance, in related sulfonamide-containing molecules, the sulfonamide nitrogen and oxygen atoms are known to engage in hydrogen bonding within the active sites of enzymes. nih.gov The presence of the hydroxyethyl group further enhances the potential for hydrogen bonding, which can contribute to its solubility in polar environments and its interaction with biological molecules. cymitquimica.com

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Can engage with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a binding site. |

The influence of this compound on specific cellular signaling pathways and metabolic processes has not been extensively documented in publicly available research. However, inferences can be drawn from the activities of related chemical classes, such as benzenesulfonamides and nitroaromatic compounds.

Benzenesulfonamide (B165840) derivatives are known to interact with a variety of biological targets, including enzymes that are key components of signaling cascades. For example, certain benzenesulfonamides have been developed as inhibitors of enzymes like 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which are crucial in the inflammatory response pathway. nih.gov Inhibition of these enzymes modulates the biosynthesis of lipid mediators like leukotrienes and prostaglandins, thereby affecting inflammatory signaling. nih.gov Other sulfonamide derivatives have been shown to act as inhibitors of carbonic anhydrases, which are involved in various physiological processes. rsc.org

Nitroaromatic compounds can undergo metabolic activation, particularly under hypoxic conditions, which can lead to a range of biological effects. The reduction of the nitro group can generate reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can covalently modify cellular macromolecules, including DNA and proteins, potentially disrupting their function. encyclopedia.pubnih.gov This reactivity is the basis for the biological activity of several nitroaromatic drugs. encyclopedia.pub Furthermore, the depletion of cellular reducing equivalents like NADPH during nitroreduction can impose oxidative stress, which in turn can trigger various signaling pathways related to cellular stress response. nih.gov

Antioxidant Activity Investigations

While direct studies on the antioxidant properties of this compound are limited, the chemical moieties present in the molecule suggest a potential for such activity. The investigation into the antioxidant capacity of related sulfonamide and nitroaromatic compounds provides a basis for hypothesizing its potential mechanisms of action.

The ability of a compound to scavenge free radicals is a key aspect of its antioxidant activity. Some studies have shown that certain nitroaromatic compounds possess antioxidant and radical scavenging capabilities. researchgate.net The presence of the nitro group on the benzene (B151609) ring can influence the electronic properties of the entire molecule, which may affect its ability to donate a hydrogen atom or an electron to neutralize a free radical. researchgate.net Similarly, various benzenesulfonamide derivatives have been synthesized and evaluated for their antioxidant capacity using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. longdom.orgnih.gov The effectiveness of these compounds often depends on the nature and position of other substituents on the aromatic ring. nih.gov For a compound to be an effective radical scavenger, it typically needs to form a stable radical species after donating a hydrogen atom or electron. mdpi.com

Table 2: Summary of Potential Antioxidant Mechanisms

| Mechanism | Description | Relevance to this compound |

|---|---|---|

| Radical Scavenging | Direct neutralization of free radicals by donation of a hydrogen atom or an electron. | The aromatic ring and heteroatoms could potentially participate in these reactions, though direct evidence is lacking. researchgate.netnih.gov |

| Metal Ion Reduction/Chelation | Reduction of pro-oxidant metal ions or binding to them to prevent participation in radical-generating reactions. | The sulfonamide and hydroxyl groups contain heteroatoms capable of coordinating with metal ions. nih.gov |

Antimicrobial Research Applications

The sulfonamide class of compounds represents one of the earliest and most significant discoveries in antimicrobial chemotherapy. While research specifically detailing the antimicrobial activity of this compound is scarce, the broader families of nitrobenzenesulfonamides and other sulfonamide derivatives have been a subject of interest in the development of new antimicrobial agents. researchgate.netresearchgate.net

The antimicrobial action of sulfonamides typically stems from their structural similarity to para-aminobenzoic acid (PABA), which allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in many bacteria. nih.gov Since folate is a necessary precursor for the synthesis of nucleic acids, inhibition of this pathway is bacteriostatic.

The presence of a nitro group on the benzenesulfonamide scaffold can significantly influence its antimicrobial potency. Studies on related compounds, such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide, have demonstrated strong antibacterial activity against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov It has been observed that the inclusion of an electron-withdrawing group, like a nitro group, on the aromatic ring can enhance antimicrobial activity. researchgate.netnih.gov Nitroaromatic compounds in general are known to possess a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antiparasitic effects. encyclopedia.pubnih.gov Their mechanism can involve the intracellular reduction of the nitro group to form cytotoxic radical intermediates that can damage cellular components like DNA. encyclopedia.pub

The combination of the sulfonamide pharmacophore with a nitroaromatic moiety in this compound suggests that it could be a candidate for antimicrobial research, potentially exhibiting activity through mechanisms associated with both functional groups.

Table 3: Antibacterial Activity of a Structurally Related Nitrobenzenesulfonamide

| Compound | Test Organism | Activity Noted |

|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (including MRSA isolates) | Strong antibacterial effect observed; more potent than oxacillin (B1211168) against some MRSA isolates. nih.gov |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus | Strong antibacterial effect observed. nih.gov |

Note: The data in this table is for structurally related compounds and is provided for contextual purposes. The antimicrobial activity of this compound has not been reported in these studies.

Research on this compound in Biochemical and Biological Contexts Remains Undocumented

Despite a thorough review of available scientific literature, specific research detailing the in vitro biochemical and biological applications of the chemical compound this compound is not presently available. Consequently, an article focusing on its evaluation against bacterial strains, including drug-resistant variants, and its potential to inhibit bacterial biofilm formation, as per the requested outline, cannot be generated at this time.

The inquiry into the bioactivity of this compound comes at a time when the search for novel antimicrobial agents is of critical importance. The rise of multidrug-resistant pathogens necessitates the exploration of new chemical entities that can combat these resilient bacterial strains and their associated biofilms. Biofilms, in particular, represent a significant challenge in clinical and industrial settings, as they form a protective matrix that shields bacteria from conventional antimicrobial treatments.

While the broader class of sulfonamides has a long-standing history in antimicrobial chemotherapy, the specific activity of the this compound derivative has not been a subject of published research accessible through public databases. Scientific investigation into compounds with similar structural motifs is ongoing. For instance, various studies have explored other nitrobenzenesulfonamide derivatives for their potential therapeutic effects. However, it is crucial to note that small changes in chemical structure can lead to significant differences in biological activity, and therefore, findings on related compounds cannot be extrapolated to this compound.

Future research would be required to determine if this compound possesses any significant antibacterial properties or the ability to interfere with biofilm formation. Such studies would typically involve in vitro screening against a panel of clinically relevant bacteria, including both susceptible and resistant strains. Key metrics, such as the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), would need to be established. Furthermore, its efficacy in preventing or disrupting biofilms would be assessed through various laboratory models.

Until such dedicated research is conducted and published, the scientific community remains without data on the potential biochemical and biological applications of this compound in the context of antibacterial and anti-biofilm activities.

Advanced Research Perspectives and Future Directions

Rational Design Principles for Enhanced Biochemical Functionality

The rational design of derivatives of N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide could unlock a wide range of specific biochemical functions. This approach involves the strategic modification of the molecule to optimize its interaction with biological targets, such as enzymes or receptors. The core structure of the compound features distinct domains—the 4-nitrophenyl group, the sulfonamide bridge, and the 2-hydroxyethyl chain—each amenable to systematic modification.

Key strategies for rational design would focus on:

Modulation of the Aromatic Ring: Altering the substitution pattern of the nitro group or introducing other functional groups on the benzene (B151609) ring can fine-tune electronic properties and steric interactions. For instance, the nitro group is a strong electron-withdrawing group that influences the acidity of the sulfonamide N-H group, which is often critical for binding to metalloenzymes like carbonic anhydrases.

Substitution at the Sulfonamide Nitrogen: The N-H proton of the sulfonamide is a key hydrogen bond donor. Replacing or extending the 2-hydroxyethyl group with other functionalities (e.g., different alkyl chains, rings, or pharmacophores) could redirect the molecule to new biological targets or enhance its binding affinity and selectivity for existing ones.

Bioisosteric Replacement: The sulfonamide group itself is a well-known pharmacophore. Principles of bioisosteric replacement could be used to swap it with other groups (e.g., a reversed sulfonamide or an amide) to explore different binding modes and improve pharmacokinetic properties.

Research on related benzenesulfonamide (B165840) derivatives has demonstrated that such modifications can lead to potent and selective inhibitors for various enzymes. mdpi.com By applying these established principles, this compound serves as a promising starting point for developing novel therapeutic agents.

Table 1: Potential Molecular Modifications and Their Intended Biochemical Impact

| Molecular Section | Modification Strategy | Potential Functional Outcome |

|---|---|---|

| 4-Nitro-phenyl Group | Varying position of the nitro group (ortho-, meta-) | Altering binding geometry and electronic character |

| Replacing nitro with other electron-withdrawing/donating groups | Modulating pKa of the sulfonamide and target affinity | |

| Sulfonamide Linker | N-alkylation or N-arylation of the 2-hydroxyethyl chain | Exploring new binding pockets and improving selectivity |

| 2-Hydroxyethyl Chain | Chain extension or cyclization | Enhancing hydrophobic or hydrophilic interactions |

Development as Molecular Probes and Chemical Biology Tools

The intrinsic chemical properties of this compound make it an attractive candidate for development into molecular probes. Molecular probes are specialized molecules used to detect and visualize specific biological targets or processes within a cellular environment. thermofisher.com

The development of this compound into a probe could proceed via several avenues:

Leveraging the Nitroaromatic Group: The nitro group is redox-active and can be reduced under the hypoxic conditions found in some tumor microenvironments. This property could be exploited to design probes that are selectively activated in cancer cells. Furthermore, the nitro group can act as a fluorescence quencher. A probe could be designed where a fluorescent reporter is attached to the molecule, which only becomes fluorescent upon a specific biological event, such as enzymatic cleavage or reduction of the nitro group.

Functionalization of the Hydroxyl Group: The terminal hydroxyl group is a convenient handle for chemical modification. It can be used to attach various reporter tags, such as fluorophores, biotin (B1667282) for affinity purification, or clickable alkyne/azide handles for bioorthogonal ligation. nih.gov For example, conjugating a fluorophore would allow for the visualization of the molecule's subcellular localization or its binding to specific protein targets.

As a Linker Scaffold: The 2-nitrobenzenesulfonamide (B48108) moiety has been investigated as a cleavable linker in drug delivery systems. nih.gov This linker is stable in the extracellular environment but can be cleaved intracellularly, responding to the difference in redox potential across the cell membrane. nih.gov This suggests that this compound could be adapted as a core structure for constructing probes that release a cargo or reporter molecule inside a cell.

Table 2: Potential Probe Designs Based on this compound

| Probe Type | Design Principle | Application |

|---|---|---|

| Activatable Probe | Conjugation of a quenched fluorophore that is released upon nitro-group reduction. | Imaging hypoxic regions or nitroreductase enzyme activity. |

| Affinity Probe | Attachment of a biotin tag to the hydroxyl group. | Identifying and isolating protein binding partners. |

| Bioorthogonal Probe | Modification of the hydroxyl group with an alkyne or azide. | Covalent labeling of targets in a complex biological system. |

| Cleavable Linker | Use of the nitrobenzenesulfonamide core to link a reporter to a targeting ligand. | Targeted release and detection of specific cell types. |

Exploration in Materials Science for Functional Hybrid Systems

In materials science, there is growing interest in creating functional hybrid materials, which combine organic and inorganic components to achieve synergistic properties. nih.gov The distinct functional groups of this compound provide multiple points of attachment for integrating it into larger material systems.

Potential applications in this area include:

Surface Functionalization of Nanoparticles: The hydroxyl group can be used to anchor the molecule onto the surface of metal oxide nanoparticles (e.g., ZnO, TiO2) through the formation of covalent bonds with surface hydroxyls, often mediated by silane (B1218182) coupling agents. mdpi.com The exposed nitrobenzenesulfonamide portion could then impart specific properties to the nanoparticle surface, such as altered hydrophilicity, charge, or the ability to interact with specific analytes.

Polymer Integration: The molecule can be incorporated into polymer chains as a monomer or a pendant group. For example, the hydroxyl group could be converted to an acrylate (B77674) or methacrylate (B99206) and copolymerized with other monomers to create functional polymers. Such polymers could find use in specialized coatings, films, or hydrogels where the nitrobenzenesulfonamide moiety could provide features like thermal stability or specific recognition capabilities. mdpi.com

Formation of Self-Assembled Monolayers (SAMs): On suitable substrates like gold or silicon, derivatives of this compound could form organized, single-molecule-thick layers. The sulfonamide group is known to participate in strong, directional hydrogen bonding, which can be used to control the packing and orientation of molecules in the solid state. mdpi.com This could be exploited to create surfaces with precisely controlled chemical and physical properties for applications in sensing or electronics.

The development of such hybrid materials would leverage the predictable intermolecular forces and reactive potential of this compound to build complex, functional systems from the bottom up.

Q & A

Q. Which advanced analytical techniques resolve ambiguities in crystallographic or spectroscopic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.